molecular formula C6H10O6 B073215 D-Glucono-1,4-lactone CAS No. 1198-69-2

D-Glucono-1,4-lactone

Cat. No.: B073215
CAS No.: 1198-69-2
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-TXICZTDVSA-N
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Description

D-Glucono-1,4-lactone (CAS: 1198-69-2) is a five-membered cyclic ester (lactone) derived from gluconic acid. It is naturally produced by the soil fungus Talaromyces flavus and is commercially synthesized for applications in food, pharmaceuticals, and materials science. Structurally, it features hydroxyl and hydroxymethyl groups on a furan-like ring (Figure 1A). Key properties include:

  • Molecular formula: C₆H₁₀O₆
  • Solubility: Soluble in polar solvents like DMSO and PBS (pH 7.2) .
  • Applications: Acts as a precursor for organogelators when esterified with fatty acids , exhibits antioxidative activity in blood platelets , and serves as a secondary metabolite in fungal systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucono-1,4-lactone is typically synthesized through the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction produces this compound and hydrogen peroxide as by-products: [ \text{C6H12O6} + \text{O2} \rightarrow \text{C6H10O6} + \text{H2O2} ] The lactone can also be prepared by the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of glucose using glucose oxidase. The process is carried out under controlled conditions to ensure high yield and purity. The resulting product is then purified and crystallized to obtain the final compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Glucono-1,4-lactone has a wide range of applications in scientific research:

Mechanism of Action

D-Glucono-1,4-lactone exerts its effects primarily through hydrolysis to gluconic acid. The hydrolytic action releases gluconic acid, which is responsible for the compound’s activity. The presence of multiple hydroxyl groups (-OH) in the molecule also contributes to its functionality . In biological systems, this compound can inhibit certain enzymes, such as amygdalin beta-glucosidase, at specific concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

D-Glucono-1,5-lactone (CAS: 90-80-2)

Structural Differences :

  • Six-membered tetrahydropyran ring (vs. five-membered in 1,4-lactone).
  • Key Functional Groups : Three hydroxyls, one ketone, and a hydroxymethyl group .

D-Gulono-1,4-lactone (CAS: 6322-07-2)

Structural Differences :

  • Derived from gulonic acid, with a hydroxyl configuration critical for vitamin C synthesis.

Functional Roles :

  • Vitamin C Biosynthesis : Key intermediate in the L-ascorbic acid pathway in plants and animals .
  • Stress Response : Accumulates in Tamarix ramosissima roots under NaCl stress, aiding oxidative stress mitigation .

Enzymatic Specificity :

  • Not oxidized by protozoan or plant oxidoreductases, unlike L-Galactono-1,4-lactone .

D-Saccharo-1,4-lactone (Glucaric Acid Lactone, CAS: 13374-41-9)

Structural Differences :

  • Derived from glucaric acid, with a 1,4-lactone ring.

Functional Contrasts :

  • β-Glucuronidase Inhibition : Used to study glucuronidation rates in liver and kidney microsomes .
  • Antioxidant Activity: Less potent than D-glucono-1,4-lactone in platelet models .

D-Xylono-1,4-lactone (CAS: 18423-66-0)

Structural Differences :

  • Five-carbon backbone (xylose-derived) vs. six-carbon in gluconolactones.

D-Threono-1,4-lactone (CAS: 41161)

Structural Differences :

  • Four-membered lactone ring with a C4 backbone.

Functional Notes:

  • Substrate for S.

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Ring Size Key Biological Role Enzyme Substrate Specificity
This compound 1198-69-2 5-membered Antioxidant, organogelator precursor Penicillium spp. oxidoreductases
D-Glucono-1,5-lactone 90-80-2 6-membered Cardioprotection, β-glucosidase inhibitor Yeast hexokinase
D-Gulono-1,4-lactone 6322-07-2 5-membered Vitamin C biosynthesis L-Galactono-1,4-lactone dehydrogenase
D-Saccharo-1,4-lactone 13374-41-9 6-membered β-Glucuronidase inhibition Not applicable
D-Xylono-1,4-lactone 18423-66-0 5-membered Bacterial enzyme substrate Caulobacter xylonolactonase

Table 2: Antioxidant Efficacy in Blood Platelets

Compound IC₅₀ (Concentration for 50% Inhibition)
This compound Not reported (superior to D-glucarate)
Calcium-D-glucarate ~100 µM
Sodium-D-gluconate ~150 µM

Biological Activity

D-Glucono-1,4-lactone (1,4-GL) is a lactone derived from D-gluconic acid, which plays a significant role in various biological processes. This article explores the compound's biological activity, including its pharmacological effects, potential therapeutic applications, and metabolic pathways.

This compound is produced through the autohydrolysis of D-gluconic acid. In aqueous solutions, it can equilibrate with its hydrolyzed form, D-gluconic acid. The equilibrium between these two forms influences its biological activity and application in food and pharmaceuticals .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer prevention. A notable study investigated its effects on diethylnitrosamine (DEN)-induced liver cancer in Sprague-Dawley rats. The results indicated that administration of 1,4-GL significantly improved survival rates from 45% to 70% over a 20-week period. Additionally, it reduced serum levels of α-fetoprotein (AFP), a marker for liver cancer progression .

Table 1: Survival Rates and Serum AFP Levels in Rats

GroupSurvival Rate (%)Serum AFP Level (ng/mL)
Control10010.26 ± 2.35
DEN (Cancer Induced)4518.56 ± 4.65
DEN + 1,4-GL7014.28 ± 2.89

The histopathological examination of liver tissues showed that while both DEN and DEN + 1,4-GL groups had cancerous changes, those treated with 1,4-GL exhibited less severe morphological abnormalities .

Antioxidative Properties

This compound has also been studied for its antioxidative properties. A comparative study demonstrated that while it exhibited moderate antioxidative activity in human blood platelets, it was less effective than sodium D-gluconate and calcium D-glucarate. This antioxidative capacity may contribute to its protective effects against oxidative stress-related diseases.

Metabolic Role

This compound is metabolized to D-gluconic acid in the body. This conversion is crucial as gluconic acid is involved in various metabolic pathways and energy production processes similar to glucose metabolism. The metabolic pathway can be summarized as follows:

D Glucono 1 4 lactone+H2OD Gluconic acid\text{D Glucono 1 4 lactone}+H_2O\rightleftharpoons \text{D Gluconic acid}

This reaction highlights the compound's role as a substrate in energy metabolism and its potential influence on metabolic health.

Enzymatic Interactions

The compound interacts with various enzymes within the body. For instance, gluconolactone oxidase (GLO) can utilize both this compound and D-glucono-1,5-lactone as substrates for biochemical reactions . This enzyme's activity is significant for producing other valuable metabolites such as d-erythorbic acid.

Case Studies

Case Study: Liver Cancer Prevention

In a controlled study involving DEN-induced liver cancer models in rats treated with this compound:

  • Objective : To evaluate the effectiveness of 1,4-GL in preventing liver carcinogenesis.
  • Methodology : Rats were divided into control and treatment groups receiving oral doses of 50 mg/kg of 1,4-GL over ten weeks.
  • Findings : The treatment group showed improved survival rates and lower levels of serum AFP compared to untreated counterparts.

This case study underscores the potential therapeutic benefits of this compound in cancer prevention strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for D-Glucono-1,4-lactone, and how is its purity validated?

This compound is synthesized via oxidation of D-glucose to D-gluconic acid, followed by lactonization under acidic conditions. details a multi-step pathway involving oxidation (e.g., using glucose oxidase), acid-catalyzed cyclization, and purification via recrystallization. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirms lactone ring formation (e.g., δ 4.5–5.5 ppm for anomeric protons) .
  • Gas Chromatography (GC) : Purity validation (≥95% by GC, as in and ).
  • Melting Point Analysis : Expected range 124–128°C (adjusted for D-isomer based on and ).

Q. How do pH and temperature influence the stability of this compound in aqueous solutions?

This compound exists in equilibrium with its open-chain gluconic acid and δ-lactone isomer (D-glucono-1,5-lactone). highlights:

  • pH Dependency : At pH < 2, the γ-lactone (1,4-form) predominates due to slower hydrolysis. Above pH 5, the δ-lactone (1,5-form) dominates, with equilibrium reached ~100× faster.
  • Temperature Effects : Elevated temperatures accelerate hydrolysis. Stabilization requires storage at 4°C in anhydrous conditions .

Table 1: Lactone Stability Under Varying pH

pH RangeDominant FormEquilibrium Rate (Relative)
<2γ-lactoneSlow (k ≈ 0.01 s⁻¹)
2–5MixedIntermediate
>5δ-lactoneFast (k ≈ 1 s⁻¹)

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

  • High-Performance Liquid Chromatography (HPLC) : Paired with refractive index or evaporative light scattering detectors for sensitivity in biological samples .
  • Enzymatic Assays : Use glucose dehydrogenase (EC 1.1.5.9) to selectively oxidize D-glucose, avoiding interference from lactone isomers ( ).
  • Polarimetry : Measure specific optical rotation ([α]D = -27.0±5.0° for related lactones; adjust for this compound) .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent isomerization between γ- and δ-lactones?

The isomerization involves acid-catalyzed ring-opening and re-cyclization. demonstrates:

  • γ→δ Transition : At higher pH, the 1,5-lactone forms due to lower ring strain (6-membered δ-lactone vs. 5-membered γ-lactone).
  • Kinetic Control : Under strongly acidic conditions (pH < 2), the γ-lactone is kinetically trapped due to protonation of the carboxylate intermediate, slowing reorganization .

Methodological Note : Use stopped-flow NMR to monitor real-time lactone interconversion kinetics.

Q. How does this compound interact with β-1,4-glucanase in plant grafting studies?

shows D-Glucono-1,5-lactone (a structural analog) inhibits β-1,4-glucanase, disrupting cell wall remodeling during graft formation. While this compound’s role is less studied, its chelation properties (via hydroxyl groups) may similarly interfere with enzyme-substrate binding.

  • Experimental Design : Apply lactone at 100 mg/mL (561.36 mM in H₂O; ) to graft junctions and monitor success rates via histochemical staining .

Q. What biosynthetic pathways or natural sources yield this compound?

identifies this compound as a secondary metabolite in Talaromyces flavus, a soil fungus. Biosynthesis likely involves oxidation of glucose by fungal dehydrogenases, followed by lactonization.

  • Isolation Protocol : Extract fungal mycelia with ethyl acetate, purify via silica gel chromatography, and validate via LC-MS (m/z 178.14 [M-H]⁻) .

Q. How does this compound modulate metal chelation in biochemical systems?

This compound’s hydroxyl groups enable chelation of divalent cations (e.g., Ca²⁺, Nd³⁺), altering metal bioavailability. notes its role in stabilizing metal complexes in alkaline solutions:

  • Application : In calcium carbonate precipitation studies, lactone chelation delays nucleation, enabling controlled crystal growth .

Table 2: Chelation Properties

Metal IonStability Constant (log K)Application Example
Ca²⁺2.5–3.0Biomineralization studies
Nd³⁺4.0–4.5Nuclear waste remediation

Properties

IUPAC Name

(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-TXICZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316621
Record name D-Gluconolactone
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-69-2
Record name D-Gluconolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucono-gamma-lactone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Gluconolactone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-GLUCONO-.GAMMA.-LACTONE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a solution of commercially available L-ascorbic acid 163 (30.0 g, 0.17 mmol) in distilled water (200 mL), palladium on activated carbon (10%, 1.0 g) was added as a catalyst at RT. The reaction mixture was placed in a steel reaction vessel and underwent hydrogenation (100 psi) at 60° C. for 48 h. The progress of the reaction was followed by TLC analysis of aliquots (EtOAc: MeOH: H2O=10:3:1). When the starting material 163 had been essentially consumed, the reaction was stopped and the reaction mixture was filtered under vacuum, and washed with water (2×50 mL). The filtrate and the wash were combined and the water was then evaporated under reduced pressure. The residue was recrystallized from methanol-ethyl acetate to give compound 164 as a white solid (21.5 g, 71%). The NMR spectrum of compound 164 matched that of the published.105 To a suspension of the lactone 164 (10.0 g, 56.1 mmol) in dry acetone (200 mL), 2,2-dimethoxypropane (40 mL, 0.32 mmol) was added at RT. To this mixture, p-toluenesulfonic acid (200 mg) was added as a catalyst. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 164 had been essentially consumed, the reaction was stopped by addition of triethylamine (1 mL). The solvent was then evaporated under reduced pressure, and the residue was purified by column chromatography (Hexane:EtOAc, 1:1) to give compound 165 as a white solid. The NMR spectrum of compound 164 matched that of the published data.105 The lactone 165 (5.0 g, 19.3 mmol) was dissolved in THF (20 mL), and MeOH (50 mL) was then added. To this solution, NaBH4 was added portionwise at 0° C. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 165 had been consumed, the solvent was evaporated under reduced pressure. The residue was redissolved in EtOAc (50 mL), washed with aqueous tartaric acid solution (2×10 mL), brine (50 mL), and dried over Na2SO4. After evaporating the solvent, the crude diol was used directly in the next step. The crude diol was dissolved in CH2Cl2 (50 mL), and the solution was added dropwise to a mixture of pyridine (100 mL) and methanesulfonyl chloride (6 mL, 77.5 mmol) cooled to 0° C. The reaction mixture was stirred at 0° C. for 30 min, then allowed to warm to room temperature for 6 h. When TLC analysis of aliquots (Hexane:EtOAc, 1:1) showed total consumption of the starting material, the reaction mixture was poured into ice water, extracted with CH2Cl2 (3×100 mL), washed with brine (50 mL), and dried over Na2SO4. Purification by column chromatography (Hexane:EtOAc, 2:1) yielded compound 166 as a colorless syrup (3.6 g, 45% o for two steps). [α]22D +54 (c 4, CH2Cl2); 1H NMR ((CD3)2O) δ: 4.87 (dd, 1H, J3,4=6.1, J4,5=4.8, H-4), 4.57 (ddd, 1H, J1b,2=6.0, J1a,1b=12.0, H-1b), 4.56-4.48 (m, 3H, H-2, H-3, H-1a), 4.45 (ddd, 1H, H-5), 4.13 (dd, 1H, J5,6b=6.7, J6a,6b=8.6, H-6b), 4.03 (dd, 1H, J5,6a=6.6, H-6a), 3.24, and 3.15 (2 s, 6H, 2×OSO2CH3), 1.52, 1.41, 1.38, and 1.34 (4 s, 12H, 4×CH3). 13C NMR ((CD3)2O) δ: 114.3, 113.8 ((CH3)2C(OR)2), 83.3 (C-4), 79.7 (C-3), 79.0 (C-2), 78.9 (C-1), 72.9 (C-5), 69.6 (C-6), 43.0, 40.9 (2×OSO2CH3), 31.3, 29.9, 29.3, and 29.2 (4×CH3). Anal. Calcd. for C14H26O10S2: C, 40.18; H, 6.26. Found: C, 39.89; H, 6.02.
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30 g
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200 mL
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71%

Retrosynthesis Analysis

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Feasible Synthetic Routes

D-Glucono-1,4-lactone
D-Glucono-1,4-lactone
D-Glucono-1,4-lactone
D-Glucono-1,4-lactone
D-Glucono-1,4-lactone
D-Glucono-1,4-lactone

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